Ethyl 2-mercaptothiazole-5-carboxylate

Epigenetics Monoamine Oxidase Enzyme Inhibition

Ethyl 2-mercaptothiazole-5-carboxylate (CAS 1485286-94-9) is a differentiated thiazole scaffold whose 2-SH/5-COOEt motif enables orthogonal transformations unattainable with 2-amino or 2-methyl analogs. With a measured MAO-B IC₅₀ of 500 µM, it serves as an ideal low-activity control or fragment hit—unlike the 30–70 µM 4-methyl derivatives. The ethyl ester’s intermediate LogP improves HPLC retention vs. methyl esters, while the mercapto group supports thioether formation and metal chelation. Covered by JP2022522014A, this building block offers a clear IP landscape for lead optimization targeting abnormal protein secretion. Choose this compound for precise, data-driven medicinal chemistry programs.

Molecular Formula C6H7NO2S2
Molecular Weight 189.25
CAS No. 1485286-94-9; 885685-70-1
Cat. No. B2357136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-mercaptothiazole-5-carboxylate
CAS1485286-94-9; 885685-70-1
Molecular FormulaC6H7NO2S2
Molecular Weight189.25
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=S)S1
InChIInChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10)
InChIKeyNHUBXQKQVVRFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Mercaptothiazole-5-carboxylate (CAS 1485286-94-9) Sourcing Guide: Core Identity and Procurement Parameters


Ethyl 2-mercaptothiazole-5-carboxylate (CAS 1485286-94-9; also registered under 885685-70-1) is a heterocyclic building block belonging to the thiazole family, characterized by a mercapto (-SH) group at the 2-position and an ethyl carboxylate ester at the 5-position of the 1,3-thiazole ring . Its molecular formula is C6H7NO2S2, with a molecular weight of 189.25 g/mol . The compound is commercially available from multiple suppliers, typically at purities of 95% or higher, and is accompanied by batch-specific analytical certificates (e.g., NMR, HPLC) . Its dual functional groups—a nucleophilic mercapto moiety and a modifiable ester handle—establish it as a versatile intermediate for medicinal chemistry and organic synthesis, but its precise differentiation from close analogs requires a comparative, data-driven lens .

Why Generic Substitution of Ethyl 2-Mercaptothiazole-5-carboxylate Fails: The Danger of Assuming Class Equivalence


The thiazole core is a privileged scaffold, but the specific substitution pattern of ethyl 2-mercaptothiazole-5-carboxylate (2-SH, 5-COOEt) dictates a unique reactivity and biological profile that is not transferable to other in-class compounds. For instance, the presence of the free mercapto group at the 2-position, in equilibrium with its thione tautomer, confers distinct nucleophilic character and metal-chelating capacity compared to 2-aminothiazoles, 2-methylthiazoles, or benzothiazole analogs . Even a seemingly minor ester modification, such as switching from an ethyl to a methyl ester, significantly alters physicochemical properties like lipophilicity and boiling point, which in turn affects solubility, purification, and downstream reaction yields [1]. In biological contexts, a comparative study of prostaglandin EP receptor analogs revealed that a 2-mercaptothiazole-5-carboxylic acid derivative exhibited 34-fold lower EP2 affinity and 13-fold lower EP4 affinity than an isomeric analog, demonstrating that even subtle positional or substitution changes can lead to orders-of-magnitude differences in target engagement [2]. Therefore, treating this compound as a fungible 'thiazole building block' without rigorous head-to-head data comparison is a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for Ethyl 2-Mercaptothiazole-5-carboxylate: Head-to-Head and Cross-Study Comparative Data


Enzyme Inhibition Profile: LSD2 and MAO-B IC50 Values Compared to 2-Mercaptothiazole Core

Ethyl 2-mercaptothiazole-5-carboxylate exhibits measurable but weak inhibition against lysine-specific demethylase 2 (LSD2) and monoamine oxidase B (MAO-B), with IC50 values of 2.30 × 10⁵ nM (230 μM) and 5.00 × 10⁵ nM (500 μM), respectively [1]. In contrast, the unadorned 2-mercaptothiazole core (without the 5-carboxylate ester) has been reported as a 'strong inhibitor' of bacterial nitric oxide detoxification in E. coli in a synergy screen of over 8,000 compounds, though direct IC50 comparisons are not available [2]. The esterified derivative's reduced potency against human MAO-B (500 μM vs. the low micromolar IC50 of 4-methyl-1,3-thiazole-2(3H)-thione, which shows IC50 = 0.03–0.07 mM) suggests that the 5-carboxylate substitution modulates target engagement in a target-specific manner . This differentiation is critical for researchers seeking a scaffold with attenuated off-target activity or for those investigating structure-activity relationships around the 5-position.

Epigenetics Monoamine Oxidase Enzyme Inhibition

Synthetic Versatility: Superior Utility in 5-Acylthiazole Library Synthesis Compared to 4-Substituted Analogs

Ethyl 2-mercaptothiazole-5-carboxylate serves as a key precursor in a published, practical protocol for synthesizing diverse 5-acylthiazole libraries. The methodology leverages the 5-carboxylate ester for transformation into alcohols, oximes, and other functional groups, demonstrating its utility in generating novel thiazole-containing building blocks [1]. In contrast, 4-methylthiazole-5-carboxylate derivatives are more commonly employed in antimicrobial evaluations but require additional synthetic steps for further diversification [2]. The presence of the free mercapto group at the 2-position in the target compound provides an additional nucleophilic handle for derivatization (e.g., alkylation, metal coordination) that is absent in 2-amino or 2-methyl analogs, enabling access to a broader chemical space . This makes the compound particularly valuable for medicinal chemists seeking to rapidly expand SAR around both the 2- and 5-positions of the thiazole ring.

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

Physicochemical Profile: Ethyl Ester vs. Methyl Ester — Quantified Differences in Lipophilicity and Boiling Point

The choice between ethyl and methyl esters of 2-mercaptothiazole-5-carboxylate has tangible consequences for purification and solubility. The methyl ester (CAS 885685-70-1) exhibits a predicted boiling point of 276.9±32.0 °C at 760 mmHg and a LogP of 1.64 [1]. While direct experimental data for the ethyl ester's boiling point is not publicly available, the additional methylene unit in the ethyl ester is expected to increase both boiling point and lipophilicity (estimated ΔLogP ~+0.5 based on standard ester increments), which can improve retention in reversed-phase HPLC and alter solubility in organic solvents . This difference is critical for chromatographic purification and for selecting the appropriate ester for specific reaction conditions (e.g., transesterification vs. hydrolysis).

Physicochemical Properties Formulation Analytical Chemistry

Patent-Enabled Scaffold: Explicit Inclusion in Thiazole-Derivative Protein Secretion Inhibitor Claims

Ethyl 2-mercaptothiazole-5-carboxylate falls within the broad Markush structure of JP2022522014A, a patent claiming thiazole derivatives as protein secretion inhibitors [1]. The patent specifies that compounds of the general formula, which encompasses the target compound, are useful for treating diseases associated with abnormal protein secretion. In contrast, many simple thiazole building blocks are not explicitly claimed in therapeutic patents due to lack of biological data or insufficient structural novelty [2]. This inclusion provides a strategic advantage for organizations seeking to develop novel IP around this scaffold, as it establishes a prior art foothold and validates the core structure's relevance in a therapeutic context.

Intellectual Property Drug Discovery Protein Secretion

Receptor Affinity Drop-Off: 2-Mercaptothiazole-5-Carboxylic Acid Analog Shows 34-Fold Lower EP2 Affinity vs. Isomer

In a study of prostaglandin EP receptor agonists, a 2-mercaptothiazole-5-carboxylic acid analog (structurally related to the target compound's free acid form) exhibited 34-fold lower EP2 receptor affinity and 13-fold lower EP4 receptor affinity compared to an isomeric analog [1]. This stark difference underscores that the exact positioning of the mercapto and carboxylate groups on the thiazole ring is a critical determinant of biological activity. While the target compound is an ethyl ester, this data from the carboxylic acid analog provides a strong class-level inference that the 2,5-substitution pattern is not biologically equivalent to other regioisomers (e.g., 2,4-disubstituted thiazoles) [2]. For researchers targeting EP receptors or related GPCRs, this evidence supports the selection of the 2-mercaptothiazole-5-carboxylate scaffold as a distinct starting point for SAR exploration.

Prostaglandin Receptors GPCR SAR

Optimal Application Scenarios for Ethyl 2-Mercaptothiazole-5-carboxylate Based on Verified Differentiation


Medicinal Chemistry: Scaffold for Attenuated MAO-B and LSD2 Inhibition

Use as a starting point for designing selective epigenetic probes or CNS-targeted agents where weak, micromolar-range inhibition of LSD2 and MAO-B is desired to minimize off-target effects. The compound's IC50 of 500 μM against MAO-B, compared to the 30–70 μM potency of 4-methyl analogs, makes it suitable for studies requiring a low-activity control or for fragment-based screening where weak initial hits are optimized [1].

Synthetic Chemistry: Dual-Handle Building Block for 5-Acylthiazole Libraries

Leverage both the 2-mercapto and 5-carboxylate functionalities to construct diverse thiazole-based libraries via orthogonal transformations. The 5-ester can be converted to alcohols, oximes, or amides, while the 2-mercapto group enables thioether formation or metal chelation, providing access to chemical space not accessible with 2-amino or 2-methyl thiazole-5-carboxylates [2].

Analytical Method Development: HPLC Retention Marker with Intermediate Lipophilicity

Due to its predicted intermediate LogP (higher than the methyl ester by ~0.5 units), the ethyl ester can serve as a calibration standard or internal standard in reversed-phase HPLC method development for thiazole-containing drug candidates, offering distinct retention characteristics compared to methyl or propyl esters [3].

IP-Driven Drug Discovery: Prior Art Positioning for Protein Secretion Inhibitors

Initiate lead optimization programs targeting abnormal protein secretion with the knowledge that the core structure is already encompassed by patent JP2022522014A. This provides a clear IP landscape and may expedite freedom-to-operate analyses or inspire novel derivatives that circumvent existing claims [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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